Rel-(1R,2R)-1,2-dibromocyclobutane

Descripción general

Descripción

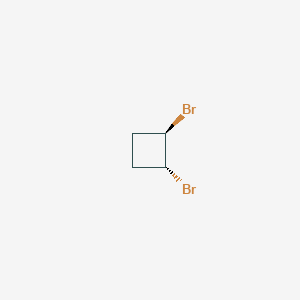

Rel-(1R,2R)-1,2-dibromocyclobutane is a stereoisomer of 1,2-dibromocyclobutane, a compound characterized by a cyclobutane ring with two bromine atoms attached to adjacent carbon atoms. This compound is notable for its chiral centers, making it an interesting subject in stereochemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rel-(1R,2R)-1,2-dibromocyclobutane can be synthesized through the bromination of cyclobutene. The reaction typically involves the addition of bromine (Br₂) to cyclobutene in an inert solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure the formation of the desired stereoisomer .

Industrial Production Methods

Análisis De Reacciones Químicas

Radical-Mediated Reactions

Rel-(1R,2R)-1,2-dibromocyclobutane participates in radical-driven transformations due to its bromine substituents and ring strain.

Key Findings:

-

Bromide Abstraction : Under thermal or photolytic conditions, the C–Br bonds undergo homolytic cleavage to generate cyclobutyl radicals. These radicals recombine with bromine donors (e.g., BrCCl₃) to form polybrominated products or abstract hydrogen atoms in chain-propagation steps .

-

Decarboxylative Bromination : In the presence of acyl hypobromites (65 ), the compound forms alkyl radicals (67 ) via bromodecarboxylation. This process is accelerated by light, with quantum yields (Φ) ranging from 6–55, indicating a chain mechanism .

Table 1: Radical Reaction Conditions and Outcomes

Metal-Catalyzed Transformations

Transition metals facilitate selective bond activations in this compound.

Key Findings:

-

Halogen-Metal Exchange : Treatment with organolithium reagents (e.g., LiAlH₄) generates bicyclo[1.1.0]butyllithium intermediates, enabling cross-coupling reactions .

-

Cycloisomerization : Rh(I) catalysts promote intramolecular cyclopropanation of allyl amides via carbene intermediates. Diastereoselectivity is controlled by phosphine ligands .

Table 2: Metal-Catalyzed Reactions

| Catalyst | Substrate | Product | Selectivity (dr) | Reference |

|---|---|---|---|---|

| Rh(I)/Xantphos | Allyl amides | Pyrroles, polycyclic amines | >20:1 | |

| Pd(PPh₃)₄ | Bicyclo[1.1.0]butyllithium | Cross-coupled aromatics | N/A |

Solvent-Dependent Stereochemical Outcomes

The stereochemistry of this compound derivatives is highly solvent-sensitive.

Key Findings:

-

DMSO vs. MeOH : In DMSO-d₆, cyclobutane ring closure favors cis-diastereomers (dr = 1.4:1), while methanol-d₄ shifts selectivity toward trans-products (dr = 2.5:1) .

-

Racemization : Silver halides induce slow racemization, but enantioselectivity loss in bromodecarboxylation is attributed to radical intermediates rather than post-reaction epimerization .

Thermal Decomposition Pathways

Thermolysis of this compound proceeds via ring-opening and recombination.

Key Findings:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₄H₆Br₂

- Molecular Weight: 213.90 g/mol

- Structure: The compound features a stereochemistry denoted as (1R,2R), indicating the configuration of its chiral centers. This stereochemical specificity influences its reactivity and interaction with biological targets.

- SMILES Notation:

BrC1CCC1Br - InChI Key:

LGAGUISFTUGUHO-QWWZWVQMSA-N.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its structural characteristics enable it to participate in various chemical reactions:

- Precursor for Cyclopropane Derivatives: It can be transformed into cyclopropyl building blocks, which are essential in synthesizing complex natural products .

- Reactivity with Nucleophiles and Electrophiles: The compound's bromine atoms make it a suitable substrate for nucleophilic substitution reactions, leading to the formation of diverse derivatives .

- Enzymatic Resolutions: Studies have explored its potential in enzymatic resolutions, which could yield enantiomerically pure compounds useful in pharmaceuticals .

Biological Applications

Research into the biological interactions of this compound has revealed insights into its pharmacological potential:

- Interaction with Biomolecules: Preliminary studies suggest that the compound may engage in hydrogen bonding or π-stacking interactions with various biological targets. This could imply potential applications in drug design and development .

- Pharmacological Effects: Ongoing investigations focus on understanding its effects on biological systems, which may lead to the discovery of novel therapeutic agents .

Case Studies

Several case studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of Rel-(1R,2R)-1,2-dibromocyclobutane involves its interaction with nucleophiles and bases, leading to substitution and elimination reactions. The compound’s chiral centers play a crucial role in determining the stereochemistry of the reaction products.

Comparación Con Compuestos Similares

Similar Compounds

Rel-(1S,2S)-1,2-dibromocyclobutane: The enantiomer of Rel-(1R,2R)-1,2-dibromocyclobutane.

1,2-dichlorocyclobutane: Similar structure but with chlorine atoms instead of bromine.

1,2-diiodocyclobutane: Similar structure but with iodine atoms instead of bromine.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and the stereochemistry of its reaction products. This makes it a valuable compound in stereoselective synthesis and chiral studies.

Actividad Biológica

Rel-(1R,2R)-1,2-dibromocyclobutane is a compound of interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with bromine substituents at the 1 and 2 positions. The stereochemistry of this compound is significant as it influences its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, brominated compounds are known to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.

- Receptor Modulation : It is hypothesized that this compound can bind to various receptors in the body, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that dibromocyclobutane derivatives exhibit antimicrobial properties against a range of pathogens. This activity could be linked to their ability to disrupt microbial membranes or inhibit vital enzymatic functions within microbial cells.

Anticancer Properties

A study investigated the anticancer potential of dibromocyclobutane derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Caspase activation |

| This compound | MCF-7 | 20 | DNA intercalation |

These findings suggest that the compound's structural features contribute to its effectiveness against tumor cells.

Antimicrobial Studies

Research conducted on the antimicrobial effects of dibromocyclobutane derivatives demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Propiedades

IUPAC Name |

(1R,2R)-1,2-dibromocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAGUISFTUGUHO-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.